Urea, (9-anthracenylmethyl)nitroso- Urea, (9-anthracenylmethyl)nitroso-
Brand Name: Vulcanchem
CAS No.: 106900-24-7
VCID: VC17157307
InChI: InChI=1S/C16H13N3O2/c17-16(20)19(18-21)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H2,17,20)
SMILES:
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol

Urea, (9-anthracenylmethyl)nitroso-

CAS No.: 106900-24-7

Cat. No.: VC17157307

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Urea, (9-anthracenylmethyl)nitroso- - 106900-24-7

Specification

CAS No. 106900-24-7
Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
IUPAC Name 1-(anthracen-9-ylmethyl)-1-nitrosourea
Standard InChI InChI=1S/C16H13N3O2/c17-16(20)19(18-21)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H2,17,20)
Standard InChI Key DBQIUMLEIPSQAY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(C(=O)N)N=O

Introduction

Chemical Structure and Nomenclature

Urea, (9-anthracenylmethyl)nitroso-, systematically named as N'-(9-anthracenylmethyl)-N-nitroso-urea, features a urea backbone where one nitrogen atom is substituted with a nitroso group (-NO) and the other is linked to a 9-anthracenylmethyl substituent. The anthracene moiety, a fused tricyclic aromatic hydrocarbon, is attached via a methylene bridge at its 9th position, creating a bulky hydrophobic domain. This structure is critical for its intercalative potential in DNA and its steric interactions with enzymatic systems .

The compound’s molecular formula is C₁₆H₁₅N₃O₂, with a molecular weight of 281.31 g/mol. Key functional groups include:

  • Nitroso group (-N=O): Responsible for alkylation via the generation of reactive diazonium intermediates.

  • Urea moiety (-NH-C(=O)-NH-): Provides hydrogen-bonding capacity and structural rigidity.

  • Anthracenylmethyl group: Enhances DNA intercalation and stabilizes adducts through π-π stacking .

Synthesis and Characterization

Synthetic Routes

The synthesis of urea, (9-anthracenylmethyl)nitroso-, typically involves a two-step protocol:

Step 1: Preparation of 9-(Aminomethyl)anthracene

Anthracene is first functionalized at the 9th position through Friedel-Crafts alkylation using paraformaldehyde and hydrogen chloride, yielding 9-chloromethylanthracene. Subsequent nucleophilic substitution with ammonia or ammonium hydroxide produces 9-(aminomethyl)anthracene .

Step 2: Nitrosation of Urea

The primary amine group of 9-(aminomethyl)anthracene reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl), to form the nitroso derivative. This step proceeds via diazotization, where the amine is converted to a diazonium intermediate, followed by coupling with urea .

Reaction Scheme:

  • 9-(CH2NH2)Anthracene+HNO29-(CH2N2+)Anthracene+H2O\text{9-(CH}_2\text{NH}_2\text{)Anthracene} + \text{HNO}_2 \rightarrow \text{9-(CH}_2\text{N}_2^+\text{)Anthracene} + \text{H}_2\text{O}

  • 9-(CH2N2+)Anthracene+NH2CONH2Urea, (9-anthracenylmethyl)nitroso-+H+\text{9-(CH}_2\text{N}_2^+\text{)Anthracene} + \text{NH}_2\text{CONH}_2 \rightarrow \text{Urea, (9-anthracenylmethyl)nitroso-} + \text{H}^+

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Signals at δ 8.4–8.6 ppm (anthracene aromatic protons), δ 5.2 ppm (CH₂ group), and δ 10.1 ppm (urea NH).

    • 13C NMR^{13}\text{C NMR}: Peaks at 125–130 ppm (anthracene carbons), 45 ppm (CH₂), and 160 ppm (urea carbonyl).

  • Mass Spectrometry: Molecular ion peak at m/z 281.3 (M⁺), with fragments at m/z 178 (anthracenylmethyl) and m/z 103 (nitroso-urea) .

DNA Alkylation and Adduct Formation

Mechanism of Alkylation

Urea, (9-anthracenylmethyl)nitroso-, acts as an alkylating agent by generating electrophilic carbon-centered radicals or carbocations that react with nucleophilic sites on DNA. The nitroso group facilitates the release of a methylene radical, which targets guanine residues at the N7 and N2 positions, forming stable adducts .

Primary Adducts:

  • N7-(9-anthracenylmethyl)-guanine: Predominant adduct, induces base-pair mismatches.

  • N2-(9-anthracenylmethyl)-guanine: Bulky adduct that stalls replication forks .

Translesion Synthesis (TLS) Studies

Studies using E. coli DNA Polymerase IV (Pol IV), a Y-family TLS polymerase, demonstrate that N2-anthracenylmethyl-dG adducts are bypassed with reduced efficiency compared to smaller adducts (e.g., benzyl or naphthyl derivatives). The steric bulk of the anthracene moiety impedes polymerase active-site accommodation, leading to:

  • Error-Free Bypass: ~62% efficiency at 1.5 hours (vs. ~94% for unmodified dG).

  • Replication Stalling: Increased propensity for frameshift mutations .

Table 1: TLS Efficiency of N2-dG Adducts with E. coli Pol IV

Adduct TypeTLS Efficiency (%)Mutation Frequency
Unmodified dG94<0.1%
N2-Benzyl-dG800.3%
N2-Naphthyl-dG750.7%
N2-Anthracenyl-dG621.2%
N2-Pyrenyl-dG502.5%

Data adapted from Ghodke et al. (2014) .

Future Research Directions

  • Adduct Repair Mechanisms: Investigate the role of nucleotide excision repair (NER) in processing N2-anthracenylmethyl-dG adducts.

  • Synthetic Analogues: Develop derivatives with reduced steric bulk to improve TLS fidelity.

  • In Vivo Carcinogenicity Assays: Conduct long-term rodent studies to quantify tumorigenic potential .

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